molecular formula C8H7ClN4O B2946379 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 900018-73-7

6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B2946379
CAS No.: 900018-73-7
M. Wt: 210.62
InChI Key: LUWCATQDUWETPG-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide is a chemical compound with the molecular formula C8H7ClN4O It belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide typically involves the following steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with chloroacetic acid or its derivatives.

  • Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

  • Hydrazide Formation: The carbohydrazide group is introduced by reacting the chloroimidazo[1,2-a]pyridine with hydrazine hydrate (N2H4·H2O) under suitable conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in acidic or neutral medium.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or alcohol.

  • Substitution: Alkyl halides, amines, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

6-Chloroimidazo[1,2-a]pyridine-3-carbohydrazide is similar to other imidazo[1,2-a]pyridines, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • 3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide

  • 6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde

  • 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

These compounds share the imidazo[1,2-a]pyridine core but differ in the position and nature of substituents, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-5-1-2-7-11-3-6(8(14)12-10)13(7)4-5/h1-4H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUWCATQDUWETPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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